molecular formula C27H29ClN2O5 B3019372 7-Chloro-2-(3-morpholinopropyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631882-92-3

7-Chloro-2-(3-morpholinopropyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B3019372
CAS No.: 631882-92-3
M. Wt: 496.99
InChI Key: IRURSSPSLZVBLD-UHFFFAOYSA-N
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Description

7-Chloro-2-(3-morpholinopropyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic compound featuring a chromenopyrrole-dione core substituted with chloro, morpholinopropyl, and propoxyphenyl groups.

Properties

IUPAC Name

7-chloro-2-(3-morpholin-4-ylpropyl)-1-(3-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29ClN2O5/c1-2-13-34-20-6-3-5-18(16-20)24-23-25(31)21-17-19(28)7-8-22(21)35-26(23)27(32)30(24)10-4-9-29-11-14-33-15-12-29/h3,5-8,16-17,24H,2,4,9-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRURSSPSLZVBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=C(C3=O)C=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Chloro-2-(3-morpholinopropyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a chromeno-pyrrole core, which is known for various biological activities. The presence of the morpholinopropyl and propoxyphenyl groups may influence its pharmacokinetic properties and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds often exhibit significant antimicrobial properties. For instance, studies on similar structures have shown activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli . The specific antimicrobial efficacy of this compound remains to be fully characterized but is anticipated based on structural similarities.

Anti-inflammatory Effects

Compounds with a pyrrole core have been documented to possess anti-inflammatory properties. A study involving pyrrole derivatives demonstrated inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in human peripheral blood mononuclear cells (PBMCs) . The potential for this compound to modulate inflammatory responses could be explored in future research.

Neuroprotective Potential

Pyrrole-based compounds have also been investigated for neuroprotective effects. Some derivatives have shown promise in inhibiting calcium channels associated with neuronal excitability . Given the structural characteristics of this compound, it may exhibit similar neuroprotective mechanisms.

Case Studies

  • Antimicrobial Activity : A derivative with structural similarities demonstrated effective inhibition against various bacterial strains using broth microdilution methods. The results indicated a concentration-dependent response with significant reductions in bacterial viability at higher concentrations .
  • Anti-inflammatory Activity : In vitro studies showed that pyrrole derivatives inhibited PBMC proliferation and reduced cytokine production significantly compared to controls. The most potent derivative achieved up to 85% inhibition at high concentrations .

The biological activity of this compound is likely mediated through multiple pathways:

  • Cytokine Inhibition : By modulating the signaling pathways involved in inflammation.
  • Antimicrobial Action : Potential disruption of bacterial cell wall synthesis or function.
  • Neuroprotection : Possible interaction with ion channels or neurotransmitter systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, physicochemical properties, and synthesis pathways.

Structural Analogues and Substituent Effects

  • Compound 11 (Z)-3-(5-Formyl-3-hydroxy-3-methoxystyryl)-3-isopropyl-2H-furo[3,2-g]chromene-3,7-dione : Core structure: Furochromene-dione (vs. chromenopyrrole-dione in the target compound). Substituents: Formyl, hydroxy, methoxy, and isopropyl groups (vs. chloro, morpholinopropyl, and propoxyphenyl). Key differences:
  • The propoxyphenyl substituent adds lipophilicity compared to the styryl group in Compound 11.

Physicochemical Properties

Property Target Compound Compound 11
Melting Point (°C) Not reported 104–105
IR Peaks (cm⁻¹) Not reported 3435 (OH), 1710 (C=O), 1620 (C=C)
Solubility Likely moderate (morpholine enhances H-bonding) Low (nonpolar isopropyl group)

Notes

Evidence Limitations : The provided evidence lacks direct data on the target compound, necessitating extrapolation from structural analogues.

Research Gaps : Pharmacokinetic, toxicity, and target-binding studies are critical for validating hypotheses about the compound’s biological activity.

Synthetic Challenges: Introducing the morpholinopropyl group may require protection/deprotection strategies to avoid side reactions.

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